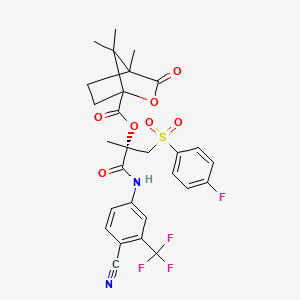

(S)-Bicalutamide (1S)-Camphanic Acid Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of (S)-Bicalutamide and (1S)-Camphanic Acid Ester (S)-Bicalutamide is a non-steroidal anti-androgen used primarily in the treatment of prostate cancer, while (1S)-Camphanic Acid Ester is derived from camphor, a bicyclic monoterpene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of (S)-Bicalutamide with (1S)-Camphanic Acid. This reaction can be carried out using various esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

(S)-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in treating prostate cancer and other androgen-dependent conditions.

Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of (S)-Bicalutamide (1S)-Camphanic Acid Ester involves its interaction with androgen receptors. (S)-Bicalutamide acts as an antagonist to androgen receptors, blocking the effects of androgens like testosterone. This inhibition prevents the growth of androgen-dependent cancer cells, making it effective in the treatment of prostate cancer. The esterification with (1S)-Camphanic Acid may enhance its stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Bicalutamide: The enantiomer of (S)-Bicalutamide, which has different pharmacological properties.

Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.

Nilutamide: A similar compound with anti-androgenic activity.

Uniqueness

(S)-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of (S)-Bicalutamide and (1S)-Camphanic Acid, which may offer improved pharmacokinetic properties and therapeutic potential compared to other anti-androgens. Its unique structure allows for specific interactions with androgen receptors, making it a valuable compound for further research and development.

Activité Biologique

(S)-Bicalutamide, a nonsteroidal antiandrogen, is primarily recognized for its role in the treatment of prostate cancer. The compound's biological activity, particularly when esterified with (1S)-camphanic acid, has garnered interest due to its potential therapeutic implications. This article delves into the pharmacodynamics, pharmacokinetics, and clinical findings associated with (S)-bicalutamide (1S)-camphanic acid ester.

Chemical Structure and Properties

(S)-Bicalutamide is a chiral molecule with two enantiomers: (R)-bicalutamide and (S)-bicalutamide. The (R)-enantiomer exhibits significant antiandrogenic activity, while the (S)-enantiomer has been shown to possess minimal activity. The esterification with (1S)-camphanic acid may alter the pharmacokinetic profile of the compound, potentially enhancing its biological activity.

Pharmacokinetics

The pharmacokinetics of bicalutamide are characterized by:

- Absorption : (S)-Bicalutamide is absorbed more rapidly than its (R) counterpart. Steady-state concentrations of (R)-bicalutamide are significantly higher than those of the (S)-enantiomer, indicating a preferential metabolic pathway for the active form .

- Metabolism : The metabolism of (S)-bicalutamide is primarily mediated by glucuronidation, while (R)-bicalutamide is metabolized via cytochrome P450 enzymes, particularly CYP3A4 .

- Elimination : The elimination half-life of bicalutamide is approximately one week, with metabolites excreted in urine and feces .

(S)-Bicalutamide functions as an antiandrogen by binding to androgen receptors in target tissues, inhibiting the action of androgens like testosterone. This mechanism is crucial in managing androgen-dependent conditions such as prostate cancer. The binding affinity and selectivity for androgen receptors have been demonstrated in various studies:

- Affinity Studies : Bicalutamide has a higher affinity for androgen receptors compared to other antiandrogens like flutamide . In vitro studies indicate that it effectively inhibits gene expression and cell growth stimulated by androgens in prostate cancer cell lines.

Clinical Studies

Several clinical trials have assessed the efficacy of bicalutamide in prostate cancer treatment:

- Trial Comparison : A randomized controlled trial compared bicalutamide with flutamide in conjunction with luteinizing hormone-releasing hormone analogues. Results indicated comparable time to progression between both treatments, suggesting that bicalutamide is an effective alternative to flutamide .

- Efficacy Metrics : Disease progression occurred in 55% of patients receiving bicalutamide versus 58% for those on flutamide, reflecting similar therapeutic outcomes .

Case Study 1: Efficacy in Advanced Prostate Cancer

In a cohort study involving patients with advanced prostate cancer treated with bicalutamide (50 mg daily), significant reductions in prostate-specific antigen (PSA) levels were observed. Patients exhibited a median PSA reduction correlating with treatment duration, supporting the compound's effectiveness in managing hormonal levels associated with tumor growth.

Case Study 2: Tolerability and Side Effects

A review of adverse effects reported mild to moderate side effects associated with bicalutamide therapy. Notably, patients experienced fewer central nervous system-related side effects compared to flutamide, attributed to bicalutamide's limited penetration across the blood-brain barrier .

Comparative Analysis of Antiandrogens

| Parameter | (S)-Bicalutamide | (R)-Bicalutamide | Flutamide |

|---|---|---|---|

| Affinity for Androgen Receptors | Low | High | Moderate |

| Metabolic Pathway | Glucuronidation | CYP3A4 | CYP2C19 |

| Elimination Half-Life | Short | Long | Short |

| Clinical Efficacy | Comparable | High | Moderate |

Propriétés

IUPAC Name |

[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-WTGGTCQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.